molecular formula C14H21ClN2 B5641811 N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5641811
M. Wt: 252.78 g/mol
InChI Key: VUZNDSGNCJJSOI-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorophenylmethyl group and a dimethylamine group

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with a piperidine ring are used in medicinal chemistry due to their wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for information on handling, storage, and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylpiperidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-9-7-14(8-10-16)17(2)11-12-3-5-13(15)6-4-12/h3-6,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZNDSGNCJJSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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